molecular formula C19H15N3O2 B12522270 7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione CAS No. 652150-52-2

7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione

Cat. No.: B12522270
CAS No.: 652150-52-2
M. Wt: 317.3 g/mol
InChI Key: DUXIBVXVOADWHY-UHFFFAOYSA-N
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Description

7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione can be compared with other similar compounds, such as:

    7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spiro structure but different substituents, leading to distinct chemical and biological properties.

    7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: These compounds share a similar core structure but have different functional groups, resulting in varied biological activities. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

652150-52-2

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione

InChI

InChI=1S/C19H15N3O2/c23-17-19(18(24)22-21-17)11-15(13-7-3-1-4-8-13)20-16(12-19)14-9-5-2-6-10-14/h1-12,20H,(H,21,23)(H,22,24)

InChI Key

DUXIBVXVOADWHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C=C(N2)C4=CC=CC=C4)C(=O)NNC3=O

Origin of Product

United States

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